molecular formula C4H14NO3PS B12296955 O,O-Diethyl Thiophosphate Ammonium Salt

O,O-Diethyl Thiophosphate Ammonium Salt

Cat. No.: B12296955
M. Wt: 187.20 g/mol
InChI Key: IBGKZCJDWXXWNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O,O-Diethyl Thiophosphate Ammonium Salt can be achieved through the reaction of phosphorus pentasulfide with ethanol and ammonia . This reaction typically involves the following steps:

    Reaction of Phosphorus Pentasulfide with Ethanol: Phosphorus pentasulfide reacts with ethanol to form diethyl dithiophosphoric acid.

    Neutralization with Ammonia: The diethyl dithiophosphoric acid is then neutralized with ammonia to form the ammonium salt.

Industrial production methods often involve the use of microwave irradiation to enhance the reaction efficiency and yield. A mixture of alumina, sulfur, diethylphosphite, and triethylamine under microwave irradiation can produce triethylammonium O,O-diethyl thiophosphate, which can be further processed to obtain the desired ammonium salt .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of O,O-Diethyl Thiophosphate Ammonium Salt involves its ability to act as a ligand in coordination chemistry. The (C2H5O)2PS2− ligand can form complexes with various metal ions, facilitating their determination and extraction . The compound’s structure allows it to interact with specific molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

O,O-Diethyl Thiophosphate Ammonium Salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ammonium counterion, which can influence its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

azanium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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